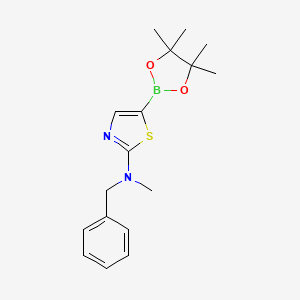

2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester

Beschreibung

2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester is a boronic acid derivative featuring a thiazole core substituted at position 2 with a benzyl(methyl)amino group and at position 5 with a pinacol boronic ester. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic frameworks for pharmaceutical and materials science applications . Its benzyl(methyl)amino group imparts distinct electronic and steric properties, influencing reactivity and selectivity in coupling reactions.

Eigenschaften

IUPAC Name |

N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O2S/c1-16(2)17(3,4)22-18(21-16)14-11-19-15(23-14)20(5)12-13-9-7-6-8-10-13/h6-11H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDGHQDGAFHGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121818 | |

| Record name | 2-Thiazolamine, N-methyl-N-(phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096333-04-7 | |

| Record name | 2-Thiazolamine, N-methyl-N-(phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolamine, N-methyl-N-(phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester typically involves the formation of the thiazole ring followed by the introduction of the boronic acid pinacol ester group. One common method involves the reaction of 2-aminothiazole with benzyl bromide and methyl iodide to form the benzyl(methyl)amino derivative. This intermediate is then subjected to borylation using a boronic acid pinacol ester under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Substitution Reactions: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features and Molecular Data

Reactivity and Selectivity

Methylthio-substituted analogs exhibit reduced electron density at the thiazole ring, favoring couplings with electron-deficient aryl halides .

Steric Considerations: The bulky benzyl(methyl)amino group may hinder coupling reactions with sterically demanding partners, contrasting with smaller substituents like methylthio or tetrahydrofuran . 4-Methylpiperazinyl analogs balance steric bulk with hydrogen-bonding capability, enhancing interactions in enzyme-targeted drug design .

Solubility and Stability: Tetrahydrofuran-containing derivatives (e.g., 2-(tetrahydrofuran-3-yl)) improve solubility in polar solvents, critical for aqueous-phase reactions .

Biologische Aktivität

2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry and biological research. This compound, characterized by its boronic acid ester functionality, has been studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings, mechanisms of action, and applications in biological systems.

- Molecular Formula : C₁₈H₁₈BNO₄S

- Molecular Weight : 330.3 g/mol

- CAS Number : 2096342-22-0

The biological activity of 2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in enzymes, inhibiting their activity. This is particularly relevant in the design of protease inhibitors.

- Carbon-Carbon Bond Formation : In synthetic organic chemistry, this compound is utilized in Suzuki-Miyaura coupling reactions, facilitating the formation of complex organic molecules that may exhibit biological activity.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit varying degrees of antimicrobial activity. For instance, studies on structurally related thiazole compounds have shown significant effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the benzyl(methyl)amino group may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of thiazole derivatives has been documented extensively. In vitro studies have demonstrated that compounds similar to 2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester exhibit cytotoxicity against various cancer cell lines. For example, a related thiazole compound demonstrated broad-spectrum activity against tumor cell lines, suggesting that modifications to the thiazole ring could lead to enhanced anticancer properties .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of several thiazole derivatives, including those with boronic acid functionalities. The results indicated that compounds with electron-withdrawing groups at specific positions on the thiazole ring displayed improved antibacterial activity against S. aureus (MIC values as low as 6.25 µg/mL). This suggests that structural modifications can significantly impact biological activity .

Study 2: Anticancer Screening

In another investigation focused on anticancer activity, a series of thiazole derivatives were screened against a panel of cancer cell lines. One derivative exhibited notable cytotoxic effects with IC50 values in the low micromolar range. The study highlighted the importance of substituent variation on the thiazole ring in modulating biological activity .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 6.25 µg/mL | |

| Antibacterial | Bacillus subtilis | 12.5 µg/mL | |

| Anticancer | Various cancer cell lines | Low µM range |

Pharmacokinetics

The pharmacokinetic profile of boronic acid esters like 2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester is influenced by environmental factors such as pH and temperature. The hydrolysis rate of these compounds increases at physiological pH, which may affect their stability and bioavailability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.